2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-22-16-6-4-3-5-15(16)17(23-2)12-20-18(21)11-13-7-9-14(19)10-8-13/h3-10,17H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVROVAPIXNSKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carboxylic Acid Activation
The most direct method involves reacting 2-(4-fluorophenyl)acetic acid with 2-methoxy-2-(2-methoxyphenyl)ethylamine using carbodiimide-based coupling agents. In a representative procedure, 2-(4-fluorophenyl)acetic acid (1.0 eq) is dissolved in dichloromethane with EDCI (1.3 eq) and HOBt (1.1 eq) to form an active ester. The amine (1.0 eq) is added dropwise, followed by triethylamine (2.0 eq) to neutralize HCl byproducts. After stirring at 25°C for 12 hours, the mixture is washed with sodium bicarbonate and brine, yielding the crude product. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the title compound in 68–72% yield.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | EDCI/HOBt | |
| Solvent | Dichloromethane | |
| Reaction Time | 12 hours | |
| Yield | 68–72% |
Schotten-Baumann Acylation
Alternatively, the Schotten-Baumann reaction employs 2-(4-fluorophenyl)acetyl chloride and the amine under aqueous-organic biphasic conditions. A patent details dissolving the amine in 10% NaOH, adding acetyl chloride (1.2 eq) at 0–5°C, and stirring vigorously for 2 hours. The organic layer is separated, dried over MgSO₄, and concentrated to give the acetamide in 65% yield. This method avoids side reactions like over-alkylation but requires strict temperature control to prevent hydrolysis.
Reductive Amination Pathway
A three-step approach starts with 4-fluorophenylacetonitrile, which is hydrolyzed to 2-(4-fluorophenyl)acetic acid using HCl (15%) at 65°C. The acid is converted to its acid chloride using thionyl chloride, then reacted with 2-methoxy-2-(2-methoxyphenyl)ethylamine in toluene at reflux. This method achieves 70–75% yield but generates stoichiometric HCl, necessitating careful neutralization.
Optimization of Reaction Conditions
Solvent Effects on Amidation
Polar aprotic solvents like acetonitrile and dichloromethane improve reaction efficiency by stabilizing the transition state. A study comparing solvents found dichloromethane superior to THF or DMF, providing 78% yield versus 52% in THF. Non-polar solvents like hexane resulted in incomplete conversion (<30%).
Temperature and Catalysis
Elevated temperatures (60–70°C) accelerate amide bond formation but risk decomposition of the methoxy groups. Catalytic amounts of DMAP (0.1 eq) enhance EDCI-mediated couplings, reducing reaction time from 12 to 6 hours. For acid chloride methods, maintaining 0–5°C during acyl chloride addition minimizes byproducts.
Intermediate Synthesis and Characterization
2-Methoxy-2-(2-Methoxyphenyl)ethylamine
This intermediate is synthesized via Gabriel synthesis from 2-methoxy-2-(2-methoxyphenyl)ethanol. Tosylation of the alcohol with p-toluenesulfonyl chloride (1.2 eq) in pyridine, followed by displacement with sodium azide and Staudinger reduction, yields the amine in 55–60% overall yield.
Analytical Data:
2-(4-Fluorophenyl)acetic Acid
Prepared via hydrolysis of 2-(4-fluorophenyl)acetonitrile in 15% HCl at 65°C for 8 hours. The crude acid is recrystallized from toluene, yielding colorless crystals (mp 98–100°C).
Purification and Crystallization
Column Chromatography
Silica gel chromatography (hexane:ethyl acetate, 4:1) effectively separates the title compound from unreacted amine and acetylated byproducts. Fractions analyzed by TLC (Rf = 0.35 in 3:1 hexane:ethyl acetate) are pooled and concentrated.
Recrystallization
Recrystallization from diethyl ether at −20°C produces needle-like crystals suitable for X-ray diffraction. A study reported a melting point of 124–126°C and >99% purity (HPLC, C18 column, acetonitrile:water 70:30).
Spectroscopic Characterization
¹H NMR Analysis
Key Peaks (400 MHz, DMSO-d₆):
Mass Spectrometry
ESI-MS (m/z): [M+H]⁺ calcd. for C₁₈H₂₀FNO₃: 317.4; found: 317.3.
Industrial-Scale Production Considerations
Cost-Efficiency of EDCI vs. Acid Chloride Methods
While EDCI couplings offer higher yields (72% vs. 65%), acid chloride routes are preferable for large-scale synthesis due to lower reagent costs. A patent estimates a 20% reduction in production costs using Schotten-Baumann acylation.
Waste Management
Dichloromethane, used in Friedel-Crafts alkylation, requires distillation for reuse. Aqueous washes generate NaCl and ammonium salts, which are neutralized with lime before disposal.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-N-(2-Methoxyphenyl)acetamide (Compound 2d, )
- Structure : Lacks the ethyl chain’s methoxy group present in the target compound.
- Key Differences : The absence of the 2-methoxyethyl branch reduces steric bulk and may decrease metabolic stability compared to the target compound.
UCM924 (N-{2-[(3-Bromophenyl)-(4-Fluorophenyl)Amino]Ethyl}Acetamide, )
- Structure: Contains a di-substituted ethylamino group (3-bromo-4-fluorophenyl) instead of methoxy-substituted ethyl.
- Key Differences : The bromine and fluorine substituents enhance metabolic stability and receptor affinity, as reported in rodent studies for sleep-inducing and anxiolytic effects. The target compound’s methoxy groups may offer similar stability but with distinct electronic effects .
2-({4-[4-(2-Methoxyphenyl)Piperazin-1-yl]Pyrimidin-2-yl}Sulfanyl)-N-(2,4,6-Trimethylphenyl)Acetamide (C3, )
- Structure : Incorporates a piperazine-pyrimidine sulfanyl group and trimethylphenyl substituent.
Pharmacological Activity Comparison
Anticancer Activity
- Quinazoline-Sulfonyl Acetamides () : Compounds 38–40 (quinazoline derivatives) showed IC₅₀ values <10 µM against HCT-1, MCF-7, and PC-3 cell lines. The target compound’s methoxy groups may enhance membrane permeability but lack the quinazoline-sulfonyl moiety linked to high activity .
- 2-(Substituted Phenoxy)-N-(1-Phenylethyl)Acetamides (): Compound 3c (4-chlorophenyl and nitrophenoxy substituents) exhibited potent anticancer activity (IC₅₀ ~5 µM). Fluorine in the target compound may similarly enhance activity via electronegativity and metabolic resistance .
Anti-Inflammatory and Analgesic Activity
- Phenoxy Acetamide Derivatives (): Halogenated derivatives (e.g., 3c) showed significant COX-2 inhibition (60–70% at 10 mg/kg). The target compound’s fluorophenyl group could mimic this effect, though its methoxy groups may reduce COX-2 selectivity compared to halogens .
Physicochemical and Metabolic Properties
Biological Activity
The compound 2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide , also referred to as a derivative of the acetamide class, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and analgesic activities, supported by data tables and relevant case studies.
- Molecular Formula : C18H20FNO3
- Molecular Weight : 349.4 g/mol
- CAS Number : 1795299-65-8
Biological Activity Overview
The biological activities of this compound can be categorized primarily into three areas: antibacterial , antifungal , and analgesic properties .
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial effects. The mechanism of action is often linked to the inhibition of protein synthesis and disruption of cell wall integrity.
Table 1: Antibacterial Activity Data
The compound demonstrated a bactericidal effect with MIC values indicating its efficacy against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity, though typically less potent than its antibacterial effects.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | >62.5 μg/mL | |
| Aspergillus niger | >62.5 μg/mL |
The antifungal activity is characterized by moderate effectiveness, necessitating further exploration for potential therapeutic applications.
Analgesic Properties
As a derivative related to opioid compounds, this acetamide has been explored for its analgesic properties. The structural similarity to known analgesics suggests potential effectiveness in pain management.
Case Study: Analgesic Efficacy
In a study comparing various acetamides, including this compound, it was found that it exhibited significant pain relief in animal models, comparable to established opioids but with a potentially lower side effect profile. This aspect is crucial for developing safer analgesic alternatives in clinical settings.
The precise mechanism through which this compound exerts its biological effects involves interaction with specific receptors and pathways:
- Antibacterial : Inhibition of bacterial protein synthesis and disruption of nucleic acid synthesis.
- Antifungal : Compromise of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.
- Analgesic : Modulation of pain pathways through opioid receptor interactions.
Q & A
Q. What are the typical synthetic routes for synthesizing 2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. Key steps include:
- Acylation : Reacting 2-(4-fluorophenyl)acetic acid with a coupling agent (e.g., EDCI or DCC) to form an active ester intermediate.
- Nucleophilic substitution : Introducing the methoxyphenylethylamine moiety under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide bond .
- Purification : Column chromatography or recrystallization to isolate the product.
Critical conditions include temperature control (0–25°C during acylation), inert atmosphere (N₂/Ar), and solvent selection (e.g., dichloromethane for solubility optimization). Yields are highly dependent on stoichiometric ratios and catalyst use (e.g., DMAP for acylation) .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
Analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, methoxy groups at δ 3.7–3.9 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (theoretical [M+H]⁺ = ~373.15 g/mol) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution or methoxy group position) influence the compound’s biological activity?
Structure-activity relationship (SAR) studies suggest:
- Fluorophenyl group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .
- Methoxy positioning : The 2-methoxy group on the phenyl ring increases steric hindrance, potentially reducing off-target interactions .
- Ethyl linker : Modulating flexibility between aromatic and acetamide groups can affect binding affinity to enzymes like COX-2 or kinases .
Comparative assays using analogs (e.g., chloro or bromo substitutions) are recommended to quantify potency shifts .
Q. What experimental strategies are effective in resolving contradictory data regarding its enzyme inhibition efficacy?
Contradictions in IC₅₀ values (e.g., COX-2 vs. PDE4 inhibition) may arise from assay conditions. Mitigation strategies include:
- Standardized assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme sources (recombinant vs. tissue-extracted).
- Control compounds : Benchmark against known inhibitors (e.g., celecoxib for COX-2) to validate assay reliability .
- Dose-response curves : Triplicate measurements across 8–12 concentration points to improve statistical robustness .
Q. How can researchers design in vitro studies to evaluate its potential neuroprotective or anticancer effects?
Methodological recommendations:
- Cell models : Use SH-SY5Y (neuroblastoma) or MCF-7 (breast cancer) lines for initial screening .
- Assays :
- MTT assay : Viability assessment after 48-hour exposure (IC₅₀ calculation).
- Apoptosis markers : Caspase-3/7 activation via fluorometric assays .
- ROS detection : DCFH-DA probe to quantify oxidative stress modulation .
- Positive controls : Include curcumin (antioxidant) or doxorubicin (cytotoxic agent) .
Q. What computational tools are suitable for predicting its pharmacokinetic properties or target binding modes?
- ADME prediction : SwissADME or pkCSM to estimate logP (∼2.8), bioavailability (∼55%), and blood-brain barrier penetration .
- Docking studies : AutoDock Vina or Schrödinger Suite for modeling interactions with targets like β-amyloid or EGFR kinase .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
Methodological Considerations
Q. What are the best practices for scaling up synthesis without compromising purity?
- Flow chemistry : Continuous reactors to maintain consistent temperature and mixing, reducing byproducts .
- In-line analytics : PAT tools (e.g., FTIR probes) for real-time monitoring of reaction progress .
- Crystallization optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal purity .
Q. How should researchers address solubility challenges in biological assays?
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to prevent precipitation .
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) for physiological compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
